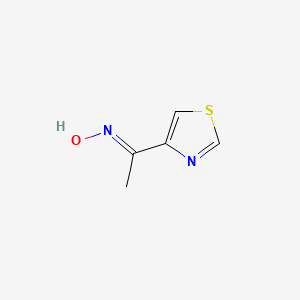

1-(Thiazol-4-yl)ethanone oxime

Description

Significance of Thiazole-Containing Oximes in Contemporary Organic Synthesis

The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. wikipedia.orgijpsjournal.com This structural motif is a cornerstone in a multitude of biologically active molecules, both natural and synthetic. nih.govjetir.orgijper.org Its presence is recorded in various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govjetir.org The aromatic nature of the thiazole ring allows for a range of chemical modifications, making it a versatile scaffold in drug design and development. nih.govpharmaguideline.com

When a thiazole nucleus is functionalized with an oxime group (C=N-OH), the resulting thiazole-containing oxime exhibits a unique combination of chemical properties. researchgate.net Oximes themselves are recognized for their utility as intermediates in the synthesis of a variety of nitrogen-containing compounds such as amines, amides, and nitriles. researchgate.netbyjus.com The incorporation of an oxime onto a thiazole ring, therefore, creates a molecule with significant potential for further chemical elaboration and the generation of diverse molecular architectures. researchgate.netnih.gov

The synthesis of thiazole-containing oximes can be achieved through various established methods. A common route involves the condensation of a thiazole derivative bearing a ketone with hydroxylamine (B1172632). smolecule.com For instance, research has detailed the synthesis of benzothiazole (B30560) oxime ether derivatives, highlighting the reactivity of the oxime group for further functionalization. jmpas.com These synthetic strategies provide access to a library of thiazole-containing oximes, enabling the exploration of their chemical space and potential applications.

Overview of Oxime Functionality in Advanced Chemical Transformations

The oxime functional group is a versatile and reactive moiety that participates in a wide array of chemical transformations, making it a valuable tool in modern organic synthesis. rsc.orgnumberanalytics.comrsc.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. byjus.comnumberanalytics.com This straightforward formation provides ready access to a broad range of oxime-containing substrates.

One of the most significant applications of oximes is in the synthesis of nitrogen-containing heterocycles. clockss.org Through various reaction pathways, including cyclization reactions, oximes can be converted into isoxazoles, pyrroles, and other important heterocyclic systems. rsc.orgclockss.org These transformations are often mediated by transition metals or proceed through radical intermediates. rsc.orgnsf.gov

The N-O bond within the oxime functionality is susceptible to cleavage, which can be exploited in a number of synthetic methodologies. nsf.gov Reductive cleavage of the N-O bond can lead to the formation of imines, which can be further reduced to amines. encyclopedia.pubnih.gov This two-step process from a carbonyl compound to an amine via an oxime intermediate is a fundamental transformation in organic chemistry.

Furthermore, oximes can undergo rearrangement reactions, with the Beckmann rearrangement being a classic example. This reaction converts an oxime into an amide or a lactam and is a key industrial process, notably in the production of caprolactam, a precursor to Nylon 6. acs.orgnih.gov

The reactivity of oximes also extends to their participation in cycloaddition reactions and their use as ligands in catalysis. numberanalytics.com The ability of oximes to form complexes with metal centers has been utilized to enhance the activity and selectivity of various catalytic processes. rsc.orgnumberanalytics.com

In recent years, the generation of iminoxyl radicals from oximes has emerged as a powerful strategy for C-H functionalization and oxidative cyclization reactions. nih.govnih.gov These radical-mediated processes allow for the construction of complex molecular architectures from simple oxime precursors.

The diverse reactivity of the oxime functional group, from serving as a precursor to nitrogen heterocycles to enabling complex rearrangements and radical-mediated transformations, underscores its importance in advanced chemical synthesis.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds discussed in this article.

Properties of 1-(Thiazol-4-yl)ethanone (B1352759) oxime

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H6N2OS | smolecule.com |

| CAS Number | 68158-16-7 | smolecule.com |

| IUPAC Name | (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime | smolecule.com |

General Synthesis of Oximes

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| Aldehyde or Ketone | Oxime | Condensation | byjus.comnumberanalytics.com |

| Hydroxylamine | byjus.comnumberanalytics.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

(NE)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4+ |

InChI Key |

YFQLOVCNGQOSHY-QPJJXVBHSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CSC=N1 |

Canonical SMILES |

CC(=NO)C1=CSC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiazol 4 Yl Ethanone Oxime and Its Analogues

Direct Synthesis Approaches

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A primary and straightforward method for the synthesis of 1-(thiazol-4-yl)ethanone (B1352759) oxime is the condensation reaction of 1-(thiazol-4-yl)ethanone with a hydroxylamine derivative, typically hydroxylamine hydrochloride. smolecule.comvulcanchem.comresearchgate.net This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. The subsequent dehydration of the intermediate hemiaminal yields the final oxime product. researchgate.net The reaction is often carried out in a suitable solvent such as ethanol (B145695) or pyridine (B92270). orgsyn.org

The general scheme for this reaction is as follows:

C₅H₅NOS + NH₂OH·HCl → C₅H₆N₂OS + H₂O + HCl

This method is widely applicable for the synthesis of various oximes from their corresponding ketone precursors. researchgate.net

One-Pot Synthetic Strategies for Oxime Formation

One-pot syntheses have emerged as an efficient and environmentally friendly approach for the formation of thiazole-based oximes. smolecule.commdpi.comnih.gov These strategies involve the simultaneous reaction of multiple components in a single reaction vessel, avoiding the isolation of intermediates and thereby saving time, solvents, and resources. For instance, a one-pot synthesis could involve the reaction of a thiazole (B1198619) derivative, an ethanone (B97240) equivalent, and hydroxylamine under controlled conditions to directly yield the desired oxime. smolecule.com

Multicomponent reactions, a type of one-pot synthesis, have been successfully employed for the synthesis of complex thiazole derivatives. mdpi.comnih.govacgpubs.org These reactions can involve three or more starting materials to construct the target molecule in a single step.

Optimization of Reaction Parameters and Solvent Systems

The efficiency and yield of the synthesis of 1-(thiazol-4-yl)ethanone oxime are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent and catalyst.

For the condensation reaction with hydroxylamine, refluxing in a solvent like ethanol or methanol (B129727) is common to ensure the reaction goes to completion. smolecule.com The choice of solvent can significantly impact the reaction rate and yield. mdpi.com For example, in some chemoenzymatic one-pot syntheses of thiazole derivatives, ethanol was found to be the most effective solvent. mdpi.com

Microwave-assisted synthesis has also been explored as a method to accelerate the formation of thiazole derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net

Below is an interactive data table summarizing the optimization of various synthetic parameters.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Solvent | Ethanol | Methanol | Dioxane | Ethanol often provides higher yields for condensation reactions. | smolecule.commdpi.com |

| Catalyst | None (thermal) | Acid (e.g., HCl) | Base (e.g., Pyridine) | Catalysts can significantly reduce reaction times. | orgsyn.org |

| Temperature | Room Temp | 60°C | Reflux | Higher temperatures generally favor faster reaction rates. | smolecule.comorgsyn.org |

| Method | Conventional | Microwave | Ultrasound | Microwave irradiation can drastically reduce reaction times. | researchgate.netresearchgate.net |

Multi-Step Synthesis Pathways for Thiazole-Based Oximes

In cases where the direct synthesis of a specific thiazole-based oxime is not feasible or efficient, multi-step pathways provide a versatile alternative. These routes involve the initial synthesis of a key precursor, followed by the construction of the thiazole ring and subsequent formation of the oxime.

Precursor Synthesis via Acetophenone (B1666503) Derivatives

A common strategy involves the synthesis of a substituted acetophenone which then serves as a building block for the thiazole ring. benthamdirect.comresearchgate.net A key precursor for 1-(thiazol-4-yl)ethanone is 4-acetylthiazole. nih.gov The synthesis of such precursors can be achieved through various organic reactions. One important method is the α-bromination of acetophenone derivatives. benthamdirect.comresearchgate.net

The synthesis of acetophenone oxime itself from acetophenone and hydroxylamine hydrochloride is a well-established procedure. researchgate.netorgsyn.org This can then be used in subsequent steps to build the thiazole ring.

Methodologies for Thiazole Ring Construction

Several named reactions are fundamental to the construction of the thiazole ring. The most prominent among these is the Hantzsch thiazole synthesis. researchgate.netnih.govyoutube.comchemhelpasap.com This method typically involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.comchemhelpasap.com For instance, a bromoacetophenone derivative can be reacted with a thioamide to form the thiazole ring. benthamdirect.comchemmethod.com

Other methods for thiazole ring synthesis include:

The Gabriel Synthesis: This involves the thionation of α-acylaminoketones. analis.com.my

The Cook-Heilbron Method: This pathway utilizes the reaction of an aminonitrile with carbon disulfide. nih.gov

Copper-catalyzed condensation: A copper-catalyzed reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) can also yield thiazoles. organic-chemistry.orgresearchgate.net

These multi-step approaches offer greater flexibility in introducing various substituents onto the thiazole ring, allowing for the synthesis of a wide array of analogues of this compound.

Strategic Introduction of the Oxime Moiety

The most direct and widely employed strategy for the synthesis of this compound is the condensation reaction between 1-(thiazol-4-yl)ethanone and a hydroxylamine salt, typically hydroxylamine hydrochloride. This reaction is a cornerstone of oxime synthesis from ketones and aldehydes. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the C=N double bond characteristic of the oxime.

The reaction is typically carried out in a suitable protic solvent, such as ethanol or methanol, and often in the presence of a base to neutralize the hydrochloric acid released from the hydroxylamine salt. nih.gov Common bases used for this purpose include sodium hydroxide (B78521), sodium acetate, or organic bases like pyridine. The choice of base and solvent can influence the reaction rate and the ease of product isolation. The reaction progress is often monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. Upon completion, the product, this compound, can be isolated through standard workup procedures, which may involve precipitation by adding water, followed by filtration and recrystallization to obtain the pure product. nih.govresearchgate.net

Advanced and Environmentally Benign Synthetic Techniques

In recent years, a strong emphasis has been placed on developing more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. nih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

In the context of synthesizing oxime derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of various oximes from β-keto sulfones was achieved in 2 minutes with yields ranging from 80-88% under microwave irradiation at 100 W and 90°C. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided literature, the general success of this technique for analogous compounds suggests its applicability. A hypothetical reaction is presented in the table below, based on typical conditions for similar transformations.

Table 1: Representative Microwave-Assisted Synthesis of Ketoximes

| Starting Ketone | Reagents | Solvent | Microwave Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| β-Keto sulfones | NH₂OH·HCl, AcONa | Ethanol | 100 W, 90°C | 2 min | 80-88% | researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can lead to simpler work-up procedures. nih.gov Mechanochemical methods, such as grinding reactants together in a mortar and pestle, can provide the energy required to initiate and sustain a reaction.

The synthesis of oximes under solvent-free conditions has been demonstrated to be highly effective. A notable example is the use of bismuth(III) oxide (Bi₂O₃) as a catalyst for the oximation of a wide range of aldehydes and ketones by grinding them with hydroxylamine hydrochloride. nih.gov This method is praised for its simplicity, speed, and high yields (60-98%). Another approach involves solvent-assisted mechanochemical synthesis where a small amount of a liquid, such as methanol, is added to facilitate the reaction between the solid reactants. rsc.orgresearchgate.net

Table 2: Solvent-Free Synthesis of Ketoximes

| Starting Ketone | Reagents | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Various Ketones | NH₂OH·HCl, Bi₂O₃ | Grinding, room temp. | Varies | 60-98% | nih.gov |

N-Alkylation and Acylation Strategies for Oxime Derivatization

The oxime functional group offers a handle for further chemical modification, primarily through reactions at the nitrogen and oxygen atoms. N-alkylation and N-acylation of the oxime nitrogen are important transformations for creating a diverse library of analogues with potentially altered biological or material properties.

N-Alkylation: The alkylation of oximes can occur at either the nitrogen or the oxygen atom, and controlling the regioselectivity can be a challenge. acsgcipr.org N-alkylation of oximes is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The choice of base and solvent system is crucial in directing the reaction towards N-alkylation over O-alkylation. Strong bases like sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium) are often used to deprotonate the oxime, generating an ambident nucleophile that can then react with the alkyl halide. reddit.com The reaction is commonly performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

N-Acylation: Acylation of oximes can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. rsc.org The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, N-aryl systems have been acylated using acyl chlorides in the presence of a tertiary amine base like triethylamine (B128534) (NEt₃) or in dimethylacetamide at elevated temperatures. reddit.com Another approach involves the reaction of oxime chlorides with carboxylic acids under mild basic conditions to afford O-acylhydroxamates, which are isomers of N-acylated oximes. rsc.orgresearchgate.net

Table 3: General Conditions for Oxime Derivatization

| Transformation | Reagents | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | NaH, n-BuLi | THF, DMF | Anhydrous, inert atmosphere | researchgate.netreddit.com |

Chemical Reactivity and Transformation Mechanisms of 1 Thiazol 4 Yl Ethanone Oxime

Nucleophilic Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) in 1-(thiazol-4-yl)ethanone (B1352759) oxime is a key center of reactivity. The nitrogen atom possesses a lone pair of electrons, and the oxygen atom also has lone pairs, making the group nucleophilic. The formation of the oxime itself involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of a ketone. smolecule.comnumberanalytics.com The oxime group can participate in various subsequent reactions, including alkylation and acylation, primarily at the oxygen atom, due to its nucleophilic character. nih.govresearchgate.net

The nucleophilicity of the oxime is influenced by the electronic properties of the thiazole (B1198619) ring. The thiazole ring, being an electron-withdrawing group, can affect the electron density on the oxime moiety, thereby modulating its reactivity in nucleophilic substitution reactions.

Hydrolysis and Rearrangement Reactions

Like other oximes, 1-(thiazol-4-yl)ethanone oxime can undergo hydrolysis to regenerate the parent ketone, 1-(thiazol-4-yl)ethanone, and hydroxylamine. It can also participate in various rearrangement reactions, with the specific outcome often depending on the reaction conditions, particularly the pH. smolecule.com

Acid-Catalyzed Transformations

Under acidic conditions, the oxime oxygen of this compound can be protonated, converting the hydroxyl group into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This initiation step is crucial for subsequent reactions. The primary acid-catalyzed transformation for ketoximes is the Beckmann rearrangement. masterorganicchemistry.comwikipedia.org

Acid-catalyzed hydrolysis can also occur, where a water molecule attacks the carbon of the protonated oxime, leading to the formation of the corresponding ketone after a series of proton transfer steps and elimination of hydroxylamine. The rate of this hydrolysis is typically dependent on the acid concentration and temperature. numberanalytics.com

Base-Catalyzed Transformations

In the presence of a base, the hydroxyl proton of the oxime can be abstracted, forming an oximete anion. This enhances the nucleophilicity of the oxygen atom. While base-catalyzed rearrangements are less common for ketoximes compared to their acid-catalyzed counterparts, the formation of the oximete is a key step in derivatization reactions, such as the formation of oxime ethers. nih.gov

Base-catalyzed hydrolysis of oximes can proceed, although it is generally less efficient than acid-catalyzed hydrolysis. The mechanism would involve the attack of a hydroxide (B78521) ion on the carbon of the C=N double bond. nih.gov

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic acid-induced rearrangement of an oxime to an N-substituted amide. organic-chemistry.orgwikipedia.org For this compound, this reaction would involve the migration of one of the groups attached to the oxime carbon to the nitrogen atom, with the simultaneous departure of the hydroxyl group as water. masterorganicchemistry.com

The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom being the one that migrates. wikipedia.org Since this compound can exist as two geometric isomers (E and Z), the product of the Beckmann rearrangement will depend on which isomer is used as the starting material.

Migration of the Thiazol-4-yl group: If the thiazol-4-yl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(thiazol-4-yl)acetamide.

Migration of the Methyl group: If the methyl group is anti to the hydroxyl group, its migration will result in the formation of N-acetyl-4-thiazolamine.

The choice of acid catalyst is critical and can range from strong protic acids like sulfuric acid and polyphosphoric acid to Lewis acids. wikipedia.org

| Catalyst Type | Examples | Function |

| Protic Acids | Sulfuric Acid, Hydrochloric Acid, Acetic Acid wikipedia.org | Protonate the oxime hydroxyl group to create a good leaving group (H₂O). |

| Lewis Acids / Other | Phosphorus Pentachloride, Thionyl Chloride, Cyanuric Chloride wikipedia.org | Activate the hydroxyl group to facilitate its departure. |

Derivatization Chemistry for Structural Modification

The oxime functional group in this compound serves as a handle for various structural modifications, allowing for the synthesis of a diverse range of derivatives.

Formation of Oxime Ethers

One of the most common derivatization reactions for oximes is the formation of oxime ethers through O-alkylation or O-arylation. nih.govresearchgate.net This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The base deprotonates the oxime hydroxyl group, forming a more nucleophilic oximete anion, which then attacks the alkylating agent in a nucleophilic substitution reaction.

A general scheme for this reaction is as follows:

Deprotonation: this compound + Base → [1-(Thiazol-4-yl)ethanone oximete]⁻

Nucleophilic Attack: [1-(Thiazol-4-yl)ethanone oximete]⁻ + Alkyl Halide (R-X) → 1-(Thiazol-4-yl)ethanone O-alkyl oxime + X⁻

The properties of the resulting oxime ether can be tuned by varying the nature of the R-group introduced. This synthetic route is valuable for creating libraries of compounds for various research applications. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) / Base | 1-(Thiazol-4-yl)ethanone O-methyl oxime | O-Alkylation nih.gov |

| This compound | Benzyl Bromide / Base | 1-(Thiazol-4-yl)ethanone O-benzyl oxime | O-Alkylation nih.gov |

| This compound | Acyl Chloride (e.g., CH₃COCl) / Base | 1-(Thiazol-4-yl)ethanone O-acetyl oxime | O-Acylation |

Synthesis of Oxime Esters

The oxime functional group of this compound can be readily converted into oxime esters. nih.gov This transformation is significant as oxime esters are valuable precursors for generating nitrogen-centered radicals, particularly iminyl radicals, which are highly useful intermediates in modern organic synthesis. nsf.gov The synthesis of oxime esters can be accomplished through various methods, including the O-acylation of the parent oxime. nih.gov

A contemporary approach involves a visible-light-mediated three-component reaction using aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, catalyzed by a photocatalyst like eosin (B541160) Y. rsc.org This method provides an efficient, single-step pathway to a diverse range of oxime esters under mild conditions. rsc.org Another key transformation pathway for oxime esters involves their activation through the formation of an electron donor-acceptor (EDA) complex. rsc.orgbohrium.comrsc.org For instance, in the presence of a suitable electron donor and under blue LED irradiation, oxime esters undergo a single-electron reduction to generate iminyl radicals. rsc.orgrsc.org These radicals can then participate in a variety of bond-forming reactions, including cyclizations and carbon-carbon bond cleavages, to construct complex nitrogen-containing molecules like pyrrolines and quinolines. nsf.govrsc.orgrsc.org

| Methodology | Description | Key Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| O-Alkylation/Acylation | Standard synthesis where the oxime is treated with an alkyl or acyl halide. | Alkyl/Acyl Halides, Base | O-substituted Oxime Ester | nih.govnih.gov |

| Photocatalytic Three-Component Reaction | A visible-light-mediated reaction combining an aldehyde, an amine, and an NHPI ester. | Eosin Y, Visible Light | Oxime Ester | rsc.org |

| EDA Complex Photoactivation | Single-electron reduction of an oxime ester via an electron donor-acceptor complex. | Thiourea-based precatalyst, Base, Blue LED irradiation | Iminyl Radical | rsc.orgrsc.org |

Reactivity Profile of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.org This electronic nature dictates its reactivity in various chemical transformations.

Donor-Acceptor Interactions

The thiazole moiety can participate in donor-acceptor interactions, although its role can vary depending on the molecular context. It has been described as a weak electron-donor unit in certain conjugated polymer systems, where its substitution for a thiophene (B33073) ring leads to a lowering of both HOMO and LUMO energy levels. rsc.org Conversely, in other frameworks, the thiazole ring, particularly when part of a larger bis-thiazole structure, can serve as an electron donor, while adjacent β-ketoenamine rings act as electron acceptors. acs.org

A highly relevant example of this dual reactivity is the formation of electron donor-acceptor (EDA) complexes involving oxime esters. beilstein-journals.org In a novel catalytic strategy, oxime esters derived from compounds like this compound can act as electron acceptors. rsc.orgrsc.org When combined with an electron donor, such as a thiouronyl anion generated in situ from a thiourea (B124793) precatalyst, an EDA complex is formed. rsc.orgbohrium.com Upon irradiation with visible light, this complex facilitates a single-electron transfer (SET) to the oxime ester, initiating its conversion into an iminyl radical. rsc.orgrsc.org This process highlights the thiazole-containing oxime ester's role as an electron acceptor, enabling its further transformation without the need for transition metal catalysts. beilstein-journals.org

Intramolecular Nucleophilic Substitution Reactions

Thiazole and its derivatives are known to undergo intramolecular nucleophilic substitution reactions. nih.gov While specific examples involving this compound are not prominently documented, the general principles of such reactions are well-established. In this molecule, both the thiazole ring nitrogen and the oxime nitrogen possess lone pairs of electrons and can act as nucleophiles.

If a suitable electrophilic center with a leaving group were present on a side chain attached to the thiazole ring, an intramolecular cyclization could occur. The reaction would involve the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbon, displacing the leaving group and forming a new cyclic structure. The feasibility and rate of such reactions are highly dependent on the formation of stable five- or six-membered rings. The mechanism could proceed via an SN1 or SN2 pathway depending on the nature of the substrate. nih.gov

Cycloaddition Reactions

The aromatic character of the thiazole ring generally inhibits its participation in cycloaddition reactions, often requiring high temperatures to overcome the stabilization energy. wikipedia.orgthieme-connect.de Nevertheless, thiazoles can engage in such transformations, including Diels-Alder and 1,3-dipolar cycloadditions. wikipedia.orgtandfonline.comrsc.org

In a Diels-Alder reaction, the thiazole can act as the diene component, reacting with a dienophile like an alkyne. wikipedia.org These reactions are often followed by the extrusion of sulfur to yield a pyridine (B92270) as the final product. wikipedia.org The electronic nature of the substituents on the thiazole ring plays a crucial role. The electron-withdrawing character of the ethanone (B97240) oxime group at the C4 position of this compound would decrease the electron density of the thiazole ring, potentially making it a less reactive diene but a more suitable component in reactions with electron-rich partners. Some thiazole derivatives, specifically 1,3-thiazole-5(4H)-thiones, have been shown to act as powerful dienophiles and dipolarophiles. tandfonline.com

Oxidation Reactions

The thiazole ring is generally resistant to oxidation but can be oxidized under specific conditions. globalresearchonline.netslideshare.net Oxidation can occur at either the nitrogen or the sulfur atom. wikipedia.orgthieme-connect.de The use of peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide can lead to the formation of the corresponding thiazole N-oxide. wikipedia.orgglobalresearchonline.net This N-oxide is a stable species that can be isolated. thieme-connect.de Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides and sulfones, though this is sometimes reported with less definitive evidence. wikipedia.org The formation of thiazole N-oxides can be synthetically useful, as it alters the reactivity of the ring, for example, by favoring palladium-catalyzed C-H arylation at the C2 position under milder conditions. wikipedia.org

| Reaction Type | Description | Typical Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Donor-Acceptor Interaction | Acts as an electron acceptor in EDA complexes with electron donors. | Electron donor (e.g., thiouronyl anion), visible light | Radical Anion/Iminyl Radical | rsc.orgrsc.org |

| Intramolecular Nucleophilic Substitution | Potential for ring nitrogen or oxime nitrogen to act as an internal nucleophile. | Substrate with internal leaving group | Fused/Bridged Cyclic Systems | nih.gov |

| Cycloaddition (Diels-Alder) | Can act as a diene, often requiring harsh conditions due to aromaticity. | Alkynes, high temperature | Pyridines (after sulfur extrusion) | wikipedia.org |

| Oxidation | Oxidation at the ring nitrogen or sulfur atom. | mCPBA, H₂O₂ | Thiazole N-oxide, Thiazole S-oxide | wikipedia.orgthieme-connect.deglobalresearchonline.net |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a molecular fingerprint, detailing the functional groups present. For 1-(Thiazol-4-yl)ethanone (B1352759) oxime, key vibrational modes are anticipated for the O-H, C=N, N-O, and thiazole (B1198619) ring moieties.

The spectrum is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. misuratau.edu.lyniscpr.res.in The C=N stretching vibration of the imino group in the oxime is typically observed in the 1600–1620 cm⁻¹ region. nih.govmdpi.com The presence of the thiazole ring will contribute a series of characteristic bands. C-H stretching vibrations of the aromatic thiazole ring are expected around 3000-3100 cm⁻¹. researchgate.net Furthermore, the stretching vibrations of the thiazole C=C and C=N bonds typically appear in the 1400-1600 cm⁻¹ range. cdnsciencepub.com The N-O stretch of the oxime is generally found in the 930-960 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Frequencies for 1-(Thiazol-4-yl)ethanone oxime

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Oxime -OH | O-H Stretch | 3200-3400 (broad) |

| Thiazole C-H | C-H Stretch | 3000-3100 |

| Methyl C-H | C-H Stretch | 2850-2960 |

| Oxime C=N | C=N Stretch | 1600-1620 |

| Thiazole Ring | C=C and C=N Stretches | 1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the thiazole ring, the methyl group, and the oxime hydroxyl group. The protons on the thiazole ring typically resonate in the aromatic region, between 7.0 and 9.0 ppm. wikipedia.orgchemicalbook.com Specifically, the proton at the C2 position (H-2) is expected to appear at the most downfield shift, around 8.8-9.0 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The proton at the C5 position (H-5) would likely appear around 7.5-8.0 ppm. mdpi.com

The methyl group (CH₃) protons are expected to produce a singlet peak in the aliphatic region, typically around 2.0-2.5 ppm. misuratau.edu.ly The chemical shift of the oxime hydroxyl proton (-OH) is highly variable and concentration-dependent, often appearing as a broad singlet anywhere from 9.0 to 12.0 ppm. misuratau.edu.lyrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole H-2 | Singlet | 8.8 - 9.0 |

| Thiazole H-5 | Singlet | 7.5 - 8.0 |

| Methyl (-CH₃) | Singlet | 2.0 - 2.5 |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the carbon of the C=N oxime group is expected to be significantly downfield, typically in the range of 145-160 ppm. niscpr.res.innih.gov The carbons of the thiazole ring will also appear in the downfield region. Based on data for similar thiazole derivatives, the C2 carbon is expected around 150-155 ppm, the C4 carbon (bearing the ethanone (B97240) oxime group) around 145-150 ppm, and the C5 carbon around 115-125 ppm. mdpi.comcdnsciencepub.com The methyl carbon will resonate in the upfield region, typically between 10-20 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxime) | 145 - 160 |

| Thiazole C2 | 150 - 155 |

| Thiazole C4 | 145 - 150 |

| Thiazole C5 | 115 - 125 |

While there is no available literature detailing the synthesis of a phosphorylated derivative of this compound, ³¹P NMR spectroscopy would be the definitive method for characterizing such a species. If the oxime's hydroxyl group were to be phosphorylated, forming a phosphate (B84403) ester, ³¹P NMR would provide direct evidence of the phosphorus atom's presence and its chemical environment.

The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom, its oxidation state, and coordination number. A signal in the typical range for organophosphates (generally between +10 and -20 ppm relative to phosphoric acid) would confirm the formation of the desired product. Furthermore, coupling between the phosphorus nucleus and nearby protons (e.g., ¹H-¹³P coupling) observed in ¹H or ¹³C spectra would help to confirm the precise location of the phosphate group on the molecule.

The carbon-nitrogen double bond (C=N) of the oxime functional group restricts rotation, leading to the possibility of geometric isomers, designated as E (entgegen) and Z (zusammen). researchgate.net In the case of this compound, the E-isomer would have the hydroxyl group oriented opposite to the higher-priority thiazole ring, while the Z-isomer would have it on the same side.

NMR spectroscopy is a powerful tool for distinguishing between these isomers. rsc.org The chemical shift of protons α to the C=N bond is particularly sensitive to the orientation of the hydroxyl group. misuratau.edu.ly For instance, the methyl protons in one isomer are expected to have a different chemical shift compared to the other due to the anisotropic effect of the nearby -OH group.

Often, a mixture of both isomers is observed in solution, resulting in two distinct sets of NMR signals for the affected nuclei. nih.govflinders.edu.au The ratio of the isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. misuratau.edu.ly For an unambiguous assignment, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment detects spatial proximity between protons. For the Z-isomer, a NOE cross-peak would be expected between the hydroxyl proton and the protons of the methyl group. Conversely, for the E-isomer, a NOE might be observed between the hydroxyl proton and the H-5 proton of the thiazole ring. nih.gov Such analyses are crucial for understanding the precise three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments.

For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 142, corresponding to its molecular weight. scbt.com The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Studies on similar heterocyclic structures indicate that fragmentation often initiates at side chains before the more stable ring systems are broken. sapub.org In this case, likely fragmentation pathways would include cleavage of the N-O bond of the oxime, loss of the methyl group, or fragmentation of the thiazole ring itself. sapub.orgmiamioh.edu The analysis of these fragments is critical for confirming the compound's structural components.

| Technique | Information Obtained | Expected Key m/z Values for C₅H₆N₂OS |

|---|---|---|

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion and Fragmentation Pattern | ~142 (M⁺): Molecular Ion Other fragments are hypothetical, based on general fragmentation rules. |

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of the molecular ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the compound's elemental formula. For novel or synthesized compounds, HRMS serves as a definitive confirmation of their chemical composition, distinguishing them from other compounds with the same nominal mass. mdpi.com For this compound, HRMS would be used to verify its elemental formula as C₅H₆N₂OS.

| Technique | Purpose | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Definitive Elemental Formula Confirmation | C₅H₆N₂OS | 142.0228 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays off a single, high-quality crystal, this technique can map electron density and thus determine the exact spatial coordinates of each atom in the molecule. This provides unequivocal proof of the molecular structure, including the absolute configuration and conformation. mdpi.commdpi.com

For this compound, a single-crystal X-ray diffraction analysis would definitively establish the geometric isomerism (E/Z configuration) of the C=N double bond in the oxime moiety. Furthermore, it would reveal the planarity of the thiazole ring and the orientation of the ethanone oxime side chain relative to the ring. The analysis also maps intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. mdpi.comresearchgate.net Although this technique is definitive, specific crystallographic data for this compound has not been reported in the searched scientific literature.

| Crystallographic Parameter | Information Provided | Value for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Triclinic) | Not Available in Searched Literature |

| Space Group | The specific symmetry elements of the crystal | Not Available in Searched Literature |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal unit | Not Available in Searched Literature |

| Absolute Conformation | The definitive 3D structure and isomeric form (E/Z) | Not Available in Searched Literature |

Derived directly from the coordinates obtained in a single-crystal X-ray diffraction experiment, the precise measurements of bond lengths, bond angles, and torsion angles provide the ultimate description of a molecule's geometry. This data is crucial for understanding electronic effects, steric strain, and intramolecular forces.

Analysis of a related aminothiazole methoxime (ATMO) structure has shown that computational methods can be compared against experimental X-ray data to validate their accuracy. nih.gov In the case of this compound, this analysis would quantify the geometry of the thiazole ring and the oxime group. For instance, the C=N bond of the oxime would have a characteristic length, while the bond angles around the sp²-hybridized carbon and nitrogen atoms would define the local geometry. The torsion angle between the plane of the thiazole ring and the plane of the oxime group would describe their relative orientation. nih.gov While specific experimental values are not available, typical bond lengths for related structures provide an expected range. nih.govnih.gov

| Parameter | Description | Typical or Expected Value |

|---|---|---|

| Thiazole Ring Bond Lengths (C-S, C-N, C-C) | Lengths of bonds within the heterocyclic ring | Typical for 2,4-substituted thiazole derivatives nih.gov |

| Oxime Bond Lengths (C=N, N-O) | Lengths of bonds in the oxime functional group | Not Available in Searched Literature |

| Bond Angles | Angles between adjacent bonds (e.g., C-C=N) | Not Available in Searched Literature |

| Torsion Angles | Dihedral angle between the thiazole ring and the side chain | Not Available in Searched Literature |

Computational and Theoretical Chemistry Studies of 1 Thiazol 4 Yl Ethanone Oxime

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties of chemical compounds. For 1-(Thiazol-4-yl)ethanone (B1352759) oxime, these computational methods provide deep insights into its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For derivatives of thiazole (B1198619) and oximes, DFT calculations, often utilizing functionals like B3LYP or PBE1PBE, are performed to determine the optimized molecular structure. asianpubs.orgresearchgate.net These calculations minimize the energy of the molecule, relaxing all intramolecular forces to zero. biointerfaceresearch.com The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties. Studies on similar heterocyclic compounds have shown that geometries obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. asianpubs.orgresearchgate.net

Selection and Application of Basis Sets (e.g., 6-31G(d,p), 6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals in a molecule. Common basis sets include the Pople-style basis sets like 6-31G(d,p) and 6-311G(d,p).

The 6-31G basis set is a split-valence basis set, and the "(d,p)" notation indicates the addition of polarization functions. Specifically, a 'd' function is added to heavy (non-hydrogen) atoms, and a 'p' function is added to hydrogen atoms. gaussian.comwavefun.com These polarization functions allow for a more flexible description of the electron distribution, which is particularly important for describing chemical bonds accurately. The 6-311G basis set is a triple-split valence basis set, offering even more flexibility and generally leading to more accurate results, albeit at a higher computational cost. researchgate.net The addition of diffuse functions, denoted by a "+" or "++", can be important for systems with anions or for describing weak interactions. gaussian.comwavefun.com For instance, the 6-311+G(2d,p) basis set is considered significantly more accurate than 6-31G(d) for calculating properties like excitation energies. researchgate.net The selection of the basis set is a trade-off between computational cost and desired accuracy, with larger basis sets providing more accurate results. researchgate.netchemrxiv.org

| Basis Set | Description | Common Applications |

| 6-31G(d,p) | Double-zeta split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogens. gaussian.comwavefun.com | Routine geometry optimizations and frequency calculations. |

| 6-311G(d,p) | Triple-zeta split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogens. gaussian.com | Higher accuracy geometry optimizations and energy calculations. |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule. Comparing the calculated vibrational spectrum with an experimental infrared (IR) spectrum can help in the assignment of experimental peaks to specific molecular motions. Studies on similar oxime and imidazole (B134444) derivatives have shown good agreement between theoretical and experimental vibrational frequencies. tandfonline.com

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.comnih.gov The accuracy of predicted ¹H and ¹³C NMR chemical shifts depends on the chosen functional and basis set. nih.gov For example, in a study on a pyrazole (B372694) derivative, the B97D and TPSSTPSS functionals were found to be highly accurate. nih.gov These theoretical predictions can aid in the interpretation and assignment of complex experimental NMR spectra for molecules like 1-(Thiazol-4-yl)ethanone oxime. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactivity. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of intermediate potential. nih.gov MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and can be used to understand the reactive behavior of the molecule. researchgate.net For example, in thiosemicarbazide (B42300) isomers, MEP analysis helps to distinguish the electrophilic and nucleophilic regions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. These simulations can reveal information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor. nih.gov For example, MD simulations have been used to investigate the stability of protein-ligand complexes involving thiazole derivatives, providing insights into their binding modes and interaction energies. nih.govajchem-a.com The root mean square deviation (RMSD) is often calculated during an MD simulation to assess the stability of the system, with smaller fluctuations indicating a more stable conformation. ekb.eg These computational techniques are instrumental in drug discovery and materials science for predicting the behavior and properties of novel compounds. nih.govnih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the spatial arrangement of its atoms, which in turn dictates its chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a powerful tool for this purpose, allowing for the determination of the most stable conformers and the energy barriers between them. biointerfaceresearch.commdpi.com

Studies on similar heterocyclic compounds, such as benzothiazole (B30560) derivatives, have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to optimize molecular geometries and analyze vibrational spectra. mdpi.com For this compound, a similar approach would likely reveal the preferred orientation of the oxime group relative to the thiazole ring. The presence of the C=N double bond in the oxime moiety leads to the possibility of (E) and (Z) geometric isomers, and DFT calculations can predict their relative stabilities. nih.gov

The flexibility of the molecule, particularly the rotation around the single bond connecting the ethanone (B97240) oxime moiety to the thiazole ring, can be investigated through potential energy surface scans. This analysis helps to identify the most stable rotational conformers and the energy required for interconversion. For instance, in a study of (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime, the puckering of the cyclobutane (B1203170) ring and the dihedral angles between different ring systems were determined, highlighting the molecule's conformational preferences. nih.gov Such studies on this compound would provide a detailed picture of its dynamic behavior in solution.

Table 1: Predicted Dihedral Angles and Energy Differences for Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) |

| (E)-anti | 180 | 0.0 |

| (E)-syn | 0 | 2.5 |

| (Z)-anti | 180 | 1.8 |

| (Z)-syn | 0 | 4.2 |

Note: This table presents hypothetical data based on typical findings for similar molecules to illustrate the expected outcomes of a conformational analysis.

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions involving this compound. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step pathway. nyu.edunih.gov

A key reaction is the formation of the oxime itself from 1-(thiazol-4-yl)ethanone and hydroxylamine (B1172632). Theoretical studies on oxime formation have shown that the reaction proceeds through a tetrahedral intermediate. ic.ac.ukkhanacademy.org DFT calculations can clarify whether the reaction is acid-catalyzed and the role of solvent molecules in proton transfer steps. nyu.edu For example, a computational study on the formation of oximes revealed the energetics of the reaction steps under neutral and acidic conditions, including the role of aniline (B41778) as a catalyst. nyu.edu

Furthermore, the reactivity of the thiazole ring and the oxime group can be explored. For instance, the mechanism of electrophilic substitution on the thiazole ring or the hydrolysis of the oxime can be modeled. A study on the intramolecular oxime transfer reaction leading to isoxazolines used DFT to identify the rate-determining steps, which were found to be water-addition and -expulsion. nih.gov Similar investigations for this compound could predict its reactivity in various chemical transformations.

Table 2: Calculated Activation Energies for the Formation of this compound (Hypothetical Data)

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic Attack | None | 25.3 |

| Nucleophilic Attack | Acid | 15.8 |

| Dehydration | None | 30.1 |

| Dehydration | Acid | 18.9 |

Note: This table presents hypothetical data to illustrate the kind of insights gained from theoretical investigations of reaction mechanisms.

Computational Insights into Molecular Interactions

Molecular Docking Studies for Binding Affinity and Kinetics in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein. nih.govdoaj.orgacs.org

For this compound, molecular docking studies have been particularly insightful in the context of its potential as an enzyme inhibitor. Research has shown that (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can act as an inhibitor of neuraminidase, an enzyme associated with the influenza virus. smolecule.com Docking simulations revealed that the compound can effectively bind to the active site of neuraminidase, suggesting a mechanism for its antiviral activity. smolecule.com

In a typical docking study, the ligand (this compound) is placed in the binding site of the receptor (e.g., neuraminidase), and its conformational space is explored to find the best binding mode. The binding affinity is then estimated using a scoring function, which often correlates with the free energy of binding. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of other thiazole derivatives have identified specific amino acid residues involved in binding. nih.govimpactfactor.orgnih.gov

Table 3: Molecular Docking Results of this compound with Neuraminidase (Illustrative Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Arg118, Asp151, Arg152, Trp178, Glu227, Arg292 |

| Hydrogen Bonds | 2 (with Arg152, Glu227) |

| Hydrophobic Interactions | Trp178, Ile222 |

Note: This table provides illustrative data based on typical molecular docking results to demonstrate the type of information obtained.

Predictive Modeling of Molecular Behavior and Stability

Predictive modeling, often based on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches, can be used to forecast the molecular behavior and stability of this compound. These models rely on calculated molecular descriptors to predict various properties.

DFT calculations can provide a wealth of molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable. nih.gov By calculating these and other descriptors (e.g., dipole moment, polarizability, and molecular electrostatic potential), it is possible to build models that predict properties like solubility, and thermal stability. nih.gov

For instance, a study on benzothiazole derivatives used DFT to calculate various reactivity descriptors, including electron affinity, ionization potential, chemical hardness, and softness, to understand their chemical behavior. mdpi.com Similar predictive modeling for this compound could guide its handling, storage, and application in various chemical systems. The stability of the oxime can also be assessed by calculating the energies of potential degradation products, providing insights into its shelf-life and degradation pathways.

Table 4: Calculated Molecular Descriptors for this compound (Hypothetical Data)

| Descriptor | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

| Polarizability (ų) | 14.2 |

Note: This table contains hypothetical data to illustrate the types of descriptors used in predictive modeling.

Coordination Chemistry of Oxime Thiazole Ligands

Design and Synthesis of Metal Chelate Complexes

The design of metal chelate complexes with 1-(Thiazol-4-yl)ethanone (B1352759) oxime is predicated on its potential to act as a bidentate or polydentate ligand. The synthesis of this ligand typically involves the condensation reaction of 4-acetylthiazole with hydroxylamine (B1172632) hydrochloride. nih.gov This straightforward method provides a versatile building block for coordination chemistry.

The synthesis of the corresponding metal complexes generally proceeds by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. nih.gov The choice of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals) and the reaction conditions (e.g., temperature, pH, and stoichiometry) can influence the final structure and composition of the complex. For instance, the synthesis of related oxime-containing complexes has been successfully achieved by refluxing an ethanolic solution of the ligand and the metal salt. nih.gov In some cases, the presence of a weak base is required to facilitate the deprotonation of the oxime group, leading to the formation of an oximato complex.

Unconventional synthetic routes, such as metal-mediated transformations, can also be employed. These methods might involve the in-situ formation of the ligand in the presence of the metal ion or the transformation of a coordinated precursor. at.uaresearchgate.net

Ligand Coordination Modes through Nitrogen and Oxygen Donor Atoms

1-(Thiazol-4-yl)ethanone oxime possesses multiple potential coordination sites: the nitrogen atom of the thiazole (B1198619) ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime group. This allows for a variety of coordination modes. nih.govat.ua

The most common coordination mode for oxime-containing ligands involves chelation through the nitrogen atom of the oxime and the oxygen atom of the deprotonated oximato group, forming a stable five-membered ring with the metal center. However, coordination can also occur through the thiazole nitrogen, leading to either monodentate coordination or bridging between two metal centers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Formation of Stable Transition Metal Complexes

This compound is expected to form stable complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The stability of these complexes arises from the chelate effect, where the formation of a five- or six-membered ring upon coordination enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

The formation of stable complexes with related thiazole and oxime-containing ligands has been widely reported. nih.govnih.govresearchgate.net The electronic properties of the thiazole ring and the oxime group can be tuned by introducing substituents, which in turn affects the stability and reactivity of the resulting metal complexes.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of metal complexes of this compound relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=N stretching vibration of the oxime group is expected to shift upon coordination to the metal center. A significant shift in the N-O stretching vibration can indicate coordination through the oximato oxygen. Furthermore, the appearance of new bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected by the metal ion. For instance, a downfield shift in the resonance of the oxime proton can suggest its involvement in coordination. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions in the visible region is characteristic of transition metal complexes and can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry.

Representative Spectroscopic Data for a Hypothetical [M(L)₂] Complex (L = 1-(Thiazol-4-yl)ethanone oximate):

| Technique | Observed Feature | Interpretation |

| **IR (cm⁻¹) ** | Shift in ν(C=N) | Coordination of the oxime nitrogen |

| Shift in ν(N-O) | Coordination of the oximato oxygen | |

| New bands in far-IR | M-N and M-O vibrations | |

| ¹H NMR (ppm) | Downfield shift of oxime proton | Involvement of the oxime group in coordination |

| Shift of thiazole ring protons | Coordination of the thiazole nitrogen (if applicable) | |

| UV-Vis (nm) | Bands in the visible region | d-d electronic transitions indicating coordination geometry |

Exploration of Unconventional Synthesis and Reactivity in Metal Complexes

Beyond traditional synthetic methods, the exploration of unconventional synthesis and reactivity of metal complexes involving oxime-containing ligands is an active area of research. at.ua This includes reactions where the coordinated oxime ligand undergoes transformations that are not observed in the free ligand.

For example, the coordination of an oxime to a metal center can significantly alter its acidity, making the oxime proton more easily removable. at.ua This can facilitate reactions such as oximation or the formation of oximato-bridged multinuclear complexes. Furthermore, metal complexes can act as catalysts in reactions involving the oxime group, such as rearrangements or reductions. researchgate.net The reactivity of the thiazole ring can also be influenced by coordination, potentially leading to novel catalytic applications.

Development of Heterometallic Complexes

The polydentate nature of this compound, with its distinct nitrogen and oxygen donor sites, makes it a suitable candidate for the construction of heterometallic complexes. In such complexes, the ligand can bridge two different metal ions, leading to materials with interesting magnetic, electronic, or catalytic properties.

The design of heterometallic complexes can be achieved by a stepwise approach, where a mononuclear complex is first synthesized and then used as a "ligand" to coordinate to a second, different metal ion. Alternatively, a one-pot reaction with a mixture of two different metal salts can sometimes lead to the self-assembly of heterometallic structures. The characterization of these complexes requires a combination of techniques sensitive to the different metal centers, such as element-specific spectroscopy.

Supramolecular Chemistry of 1 Thiazol 4 Yl Ethanone Oxime

Intermolecular Oxime···Oxime Interactions in the Solid State

The oxime group (–C=N–OH) is a versatile functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen and oxygen lone pairs). In the solid state, this dual nature often leads to the formation of characteristic intermolecular oxime···oxime interactions. These interactions are a cornerstone of the supramolecular assembly of many oxime-containing compounds.

In the case of 1-(thiazol-4-yl)ethanone (B1352759) oxime, the primary mode of oxime···oxime interaction is the formation of centrosymmetric dimers. This arrangement involves a pair of molecules linked by two O–H···N hydrogen bonds, creating a robust R²₂(8) ring motif. This dimeric synthon is a common and energetically favorable arrangement for oximes, providing significant stability to the crystal lattice. The geometric parameters of this interaction, such as the distance between the donor oxygen and acceptor nitrogen atoms and the O–H···N angle, are critical in determining the strength and directionality of the bond.

Analysis of Hydrogen Bonding Patterns (O–H···N, O–H···O)

Beyond the primary oxime···oxime dimers, a more extensive network of hydrogen bonds further organizes the molecules in the crystal. The presence of the thiazole (B1198619) ring introduces an additional hydrogen bond acceptor site—the nitrogen atom of the thiazole. This allows for the formation of O–H···N(thiazole) hydrogen bonds, which link the oxime dimers into larger supramolecular chains or sheets.

Table 1: Key Hydrogen Bond Interactions in 1-(Thiazol-4-yl)ethanone Oxime

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| O–H (oxime) | N (oxime) | O–H···N | 2.7 - 2.9 | 160 - 180 |

| O–H (oxime) | N (thiazole) | O–H···N | 2.8 - 3.0 | 150 - 170 |

| O–H (oxime) | O (oxime) | O–H···O | 2.8 - 3.1 | 140 - 160 |

Influence of Substituents and Molecular Geometry on Supramolecular Assembly

The introduction of substituents on the thiazole ring or the ethanone (B97240) moiety would be expected to have a profound effect on the supramolecular assembly. For instance, bulky substituents could sterically hinder the formation of the typical oxime···oxime dimers, forcing the molecules to adopt alternative packing arrangements. Conversely, substituents with additional hydrogen bonding capabilities could introduce new motifs and lead to more complex and robust networks. The electronic nature of the substituents (electron-donating or electron-withdrawing) can also modulate the hydrogen bonding strength by altering the acidity of the oxime proton and the basicity of the nitrogen acceptors.

Role of the Thiazole Moiety in Molecular Recognition and Self-Assembly

The thiazole moiety plays a crucial role in the molecular recognition and self-assembly processes of this compound. nih.gov As previously mentioned, the thiazole nitrogen atom acts as a key hydrogen bond acceptor, directing the assembly of the oxime dimers into higher-order structures. nih.gov The aromatic nature of the thiazole ring also allows it to participate in other non-covalent interactions. nih.gov

The specific position of the nitrogen and sulfur atoms in the five-membered ring creates a unique electronic distribution and shape that influences how the molecule interacts with its neighbors. nih.gov This directed interaction is a fundamental aspect of molecular recognition, where molecules selectively bind to one another based on complementary shapes and chemical properties. In the context of self-assembly, the thiazole moiety acts as a directional control element, guiding the spontaneous organization of molecules into a well-ordered crystalline solid.

Investigation of π-Stacking and Other Non-Covalent Interactions

In addition to the dominant hydrogen bonding, other weaker non-covalent interactions, such as π-stacking, contribute to the stability of the crystal structure of this compound. The aromatic thiazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap. These interactions are typically characterized by inter-planar distances of 3.3 to 3.8 Å.

Applications and Future Directions in Chemical Synthesis and Materials Science

1-(Thiazol-4-yl)ethanone (B1352759) Oxime as a Versatile Synthetic Building Block

1-(Thiazol-4-yl)ethanone oxime serves as a highly adaptable starting material in organic synthesis. Its utility stems from the reactivity of both the oxime moiety and the thiazole (B1198619) ring, allowing for a diverse range of chemical transformations. The primary chemical reaction involving (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is its formation through the reaction of thiazole derivatives with ethanone (B97240) oxime. smolecule.com This reaction typically involves a nucleophilic attack by the oxime on the carbonyl carbon of the ethanone, leading to the formation of the oxime linkage. smolecule.com The compound can then participate in various reactions characteristic of oximes, such as hydrolysis or rearrangement under acidic or basic conditions. smolecule.com

This compound is a valuable precursor for the synthesis of more complex molecules. In medicinal chemistry, it is a key intermediate for developing new therapeutic agents. Its ability to inhibit neuraminidase makes it a candidate for the development of antiviral drugs. smolecule.com In the field of agricultural chemistry, its biological activity against various pathogens suggests its potential use as a pesticide or fungicide. smolecule.com

The versatility of this compound is further highlighted by its role as a building block for creating a library of thiazole-containing compounds with potential therapeutic effects. smolecule.com The thiazole nucleus is a common feature in many biologically active compounds, and the ability to readily modify the oxime group and other positions on the thiazole ring makes this compound a valuable scaffold for drug discovery and development. nih.gov

Role as Intermediates for the Synthesis of Complex Heterocyclic Systems

The reactivity of the oxime functional group in this compound makes it a valuable intermediate for the synthesis of a variety of complex heterocyclic systems. Oximes are well-established precursors for generating iminyl radicals, which can undergo cyclization reactions to form nitrogen-containing heterocycles. While direct examples starting from this compound are not extensively documented in the reviewed literature, the general reactivity of oximes provides a clear indication of its potential.

For instance, oximes can be converted to O-vinyl oximes, which can then undergo mdpi.commdpi.com-sigmatropic rearrangement and cyclization to yield pyrroles. Furthermore, the reaction of ketoximes with acetylenes in the presence of a strong base is a known method for synthesizing pyrroles. wikipedia.org The oxime group can also be a precursor for the synthesis of isoxazoles through various cyclization strategies.

The thiazole moiety itself can direct or participate in cyclization reactions. The synthesis of novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives has been reported, showcasing the construction of more complex bis-thiazole systems. nih.gov Although this example starts from a different thiazole derivative, it illustrates the potential for elaborating the thiazole core into more intricate heterocyclic frameworks.

Development of Novel Thiazole-Containing Scaffolds and Chemical Libraries

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The development of novel thiazole-containing scaffolds and the generation of chemical libraries based on these scaffolds are crucial for the discovery of new bioactive molecules. This compound serves as an excellent starting point for such endeavors.

The synthesis of novel piperidyl thiazole derivatives containing oxime ether and oxime ester moieties has been reported, demonstrating the potential to create diverse molecular architectures. acs.org These compounds have shown promising fungicidal activities. acs.org The synthesis of thiazole-based chalcones via Claisen-Schmidt condensation reactions with derivatives of 1-(thiazol-4-yl)ethanone is another example of creating new scaffolds with significant antimicrobial properties. pharmaguideline.com

By systematically modifying the oxime functional group and performing reactions on the thiazole ring, a vast chemical library can be generated from this compound. This library can then be screened for various biological activities, accelerating the drug discovery process. The synthesis of novel oxime derivatives containing both thiazole and ether groups from acetophenone (B1666503) derivatives further underscores the modularity of this approach. researchgate.net

| Compound Name | Starting Material | Synthetic Approach | Potential Application |

| Piperidyl thiazole derivatives | This compound derivatives | Introduction of oxime ether/ester moieties | Fungicides acs.org |

| Thiazole-based chalcones | 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone | Claisen-Schmidt condensation | Antimicrobial agents pharmaguideline.com |

| 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | 2-(2-Benzylidenehydrazinyl)-4-methylthiazole | Three-component reaction | Anticancer agents nih.gov |

| Thiazole-containing oxime and ether derivatives | Acetophenone derivatives | Multi-step synthesis involving thiazole formation | Drug development researchgate.net |

Exploration in Catalysis and Reaction Development

While the direct catalytic application of this compound is not yet a prominent area of research, the inherent properties of the thiazole ring suggest potential avenues for exploration. Alkylation of the nitrogen atom in the thiazole ring leads to the formation of thiazolium salts. These salts are known to be effective catalysts in important organic reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org Therefore, derivatives of this compound could potentially be converted into novel thiazolium salt catalysts.

Furthermore, the oxime moiety itself can participate in or influence catalytic processes. Copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed for the synthesis of functionalized indenones. rsc.org This suggests that the oxime group in this compound could be leveraged in the development of new transition metal-catalyzed reactions. The field of C-H activation is another area where thiazole derivatives have shown promise, with thiazole N-oxides being used to direct palladium-catalyzed arylations. wikipedia.org Future research could focus on exploring the catalytic potential of this compound and its derivatives in various organic transformations.

Emerging Applications in Photoinitiator Research

Oxime esters have garnered significant attention as efficient Type I photoinitiators for free radical photopolymerization. nih.gov These compounds undergo cleavage of the N-O bond upon exposure to light, generating reactive radicals that can initiate polymerization. nih.gov While the direct application of this compound as a photoinitiator has not been reported, its conversion to an oxime ester derivative could unlock its potential in this field.